

# Conceptual Framework of the Chronic Liver Disease Questionnaire: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CLDQ

Cat. No.: B1396496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely utilized, patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease. Developed to be brief, easy to administer, and comprehensive, the **CLDQ** captures the multifaceted impact of liver disease from the patient's perspective. This technical guide provides an in-depth overview of the conceptual framework, validation methodologies, and scoring of the **CLDQ** and its various adaptations.

## Core Conceptual Framework

The fundamental concept behind the **CLDQ** is that chronic liver disease impacts a patient's life across several distinct, yet interconnected, domains. The original questionnaire, developed by Younossi et al. in 1999, consists of 29 items that probe into the frequency of specific health-related problems experienced by patients.<sup>[1][2][3]</sup> These items are categorized into six core domains, which together provide a holistic view of the patient's well-being.

The development of the **CLDQ** involved a rigorous process of item generation, reduction, and factor analysis to establish these core domains.<sup>[4]</sup> The questionnaire is designed for self-administration and typically takes about 10 minutes to complete.<sup>[2]</sup>

## The Six Core Domains of the CLDQ

The 29 items of the **CLDQ** are distributed across the following six domains:

- **Abdominal Symptoms:** This domain assesses the frequency of symptoms such as abdominal pain and bloating.
- **Fatigue:** This domain evaluates the level of tiredness and lack of energy.
- **Systemic Symptoms:** This domain covers a range of general physical symptoms, including itching, muscle cramps, and dizziness.
- **Activity/Energy:** This domain focuses on the impact of liver disease on the patient's ability to perform daily activities and their overall energy levels.
- **Emotional Function:** This domain explores the psychological impact, including feelings of depression, anxiety, and irritability.
- **Worry:** This domain specifically addresses concerns related to having liver disease, such as worry about complications and the future.

The conceptual relationship between these domains and the overall health-related quality of life is visualized in the following diagram.



[Click to download full resolution via product page](#)

Core domains of the Chronic Liver Disease Questionnaire.

## Scoring and Interpretation

Each of the 29 items in the **CLDQ** is scored on a 7-point Likert scale, ranging from 1 ("all of the time") to 7 ("none of the time").<sup>[1][3]</sup> Higher scores consistently indicate a better health-related quality of life.

The scoring algorithm is as follows:

- Domain Score Calculation: The scores for all items within a specific domain are summed up and then divided by the number of items in that domain.[5]
- Overall **CLDQ** Score: The overall score is the mean of the scores from the six domains.[2]

This scoring system provides both a granular view of the specific areas in which a patient is most affected and a single, comprehensive score for overall HRQL.

## Experimental Protocols for Validation

The **CLDQ** and its derivatives have undergone extensive validation to ensure their reliability and accuracy as a measurement tool. The validation process typically involves a standardized pipeline of psychometric assessments.

A generalized workflow for the validation of the **CLDQ** is depicted below.



[Click to download full resolution via product page](#)

A typical workflow for the validation of the **CLDQ**.

## Detailed Methodologies

### 1. Internal Consistency Reliability:

- Objective: To assess the degree to which items within a specific domain measure the same underlying construct.
- Method: Calculation of Cronbach's alpha coefficient for each domain. A value of >0.70 is generally considered acceptable.[2]

## 2. Test-Retest Reliability:

- Objective: To evaluate the stability of the questionnaire over time in patients with stable disease.
- Method: The questionnaire is administered to the same group of patients on two separate occasions (typically 2-4 weeks apart). The correlation between the scores from the two administrations is then calculated using the Intraclass Correlation Coefficient (ICC) or Pearson's correlation coefficient.

## 3. Construct Validity:

- Objective: To determine if the questionnaire's structure aligns with the theoretical framework.
- Method: Exploratory Factor Analysis (EFA) is commonly used to identify the underlying factor structure of the questionnaire items.[1] This statistical technique groups highly correlated items together, and these groups are then interpreted as the domains of the questionnaire.

## 4. Convergent and Divergent Validity:

- Objective: To assess the degree to which the **CLDQ** correlates with other similar (convergent) and dissimilar (divergent) measures of health.
- Method: The scores from the **CLDQ** and its domains are correlated with scores from a generic health-related quality of life questionnaire, most commonly the Short Form-36 (SF-36).[3][5] Strong correlations are expected between conceptually similar domains (e.g., **CLDQ** 'Fatigue' and SF-36 'Vitality'), while weaker correlations are expected between dissimilar domains.

## 5. Known-Group Validity:

- Objective: To test the questionnaire's ability to distinguish between groups of patients with different known clinical statuses.
- Method: **CLDQ** scores are compared across patient groups with varying degrees of liver disease severity (e.g., non-cirrhotic, compensated cirrhosis, decompensated cirrhosis as defined by Child-Pugh score or MELD score).[4][6] It is hypothesized that patients with more severe disease will have lower (worse) **CLDQ** scores. Statistical tests such as ANOVA or the Jonckheere-Terpstra test for trend are used for these comparisons.[2][3]

The logical relationship for assessing known-group validity is illustrated below.



[Click to download full resolution via product page](#)

Logical framework for known-group validity assessment.

## Quantitative Data from Validation Studies

The following tables summarize key quantitative data from various validation studies of the **CLDQ** and its adaptations.

Table 1: Internal Consistency (Cronbach's Alpha) of **CLDQ** Domains

| Study / CLDQ Version  | Abdominal Symptoms | Fatigue | Systemic Symptoms | Activity/ Energy | Emotional Function | Worry | Overall |
|-----------------------|--------------------|---------|-------------------|------------------|--------------------|-------|---------|
| Original CLDQ         | 0.78               | 0.88    | 0.79              | 0.85             | 0.93               | 0.89  | 0.91    |
| C LDQ-NASH[7]         | 0.80               | 0.94    | 0.85              | 0.91             | 0.93               | 0.92  | -       |
| C LDQ-HCV[4]          | -                  | 0.94    | 0.84              | 0.91             | 0.92               | 0.89  | -       |
| Serbian CLDQ[1]       | 0.80               | 0.88    | 0.76              | 0.49             | 0.90               | 0.88  | 0.93    |
| Thai CLDQ[3]          | >0.93              | >0.93   | >0.93             | >0.93            | >0.93              | >0.93 | 0.96    |
| Romania CLDQ-RO[6][8] | >0.7               | >0.7    | >0.7              | <0.7             | >0.7               | >0.7  | 0.93    |

Note: Some versions, like the **C LDQ-HCV**, have a different domain structure.

Table 2: Convergent Validity - Correlation of **C LDQ** Domains with SF-36 Domains

| CLDQ Domain        | Corresponding SF-36 Domain       | Correlation Coefficient (r) | Study Population |
|--------------------|----------------------------------|-----------------------------|------------------|
| Activity/Energy    | Physical Functioning             | 0.70                        | NASH[7]          |
| Emotional Function | Mental Health                    | 0.72                        | NASH[7]          |
| Fatigue            | Vitality                         | 0.75                        | NASH[7]          |
| Systemic Symptoms  | Bodily Pain                      | 0.72                        | NASH[7]          |
| Overall CLDQ Score | Physical Component Summary (PCS) | 0.76                        | NASH[5]          |
| Overall CLDQ Score | Mental Component Summary (MCS)   | 0.56                        | NASH[5]          |
| Overall CLDQ Score | General Health                   | 0.69                        | Thai CLD[3]      |

Table 3: Known-Group Validity - **CLDQ** Scores by Disease Severity

| Study                  | Patient Group       | Mean Overall CLDQ Score ( $\pm$ SD) |
|------------------------|---------------------|-------------------------------------|
| Serbian Validation[1]  | Non-cirrhotic       | 4.86 ( $\pm$ 1.05)                  |
| Child-Pugh C Cirrhosis | 4.31 ( $\pm$ 0.97)  |                                     |
| Thai Validation[3]     | Normal Subjects     | Higher Scores                       |
| Compensated CLD        | Intermediate Scores |                                     |
| Decompensated CLD      | Lower Scores        |                                     |

## Etiology-Specific Versions of the CLDQ

Recognizing that different liver diseases may present with unique symptoms and patient concerns, several etiology-specific versions of the **CLDQ** have been developed and validated. These include:

- **CLDQ-NASH:** For nonalcoholic steatohepatitis.[7]

- **CLDQ-HCV**: For hepatitis C virus infection.[\[4\]](#)
- **CLDQ-PSC**: For primary sclerosing cholangitis.[\[4\]](#)
- **CLDQ-PBC**: For primary biliary cholangitis.[\[9\]](#)[\[10\]](#)

These adapted versions generally retain the core structure of the original **CLDQ** but may include additional or modified items relevant to the specific disease. The validation process for these versions follows the same rigorous methodologies outlined above.

## Conclusion

The Chronic Liver Disease Questionnaire is a robust and well-validated instrument for assessing the health-related quality of life in patients with chronic liver disease. Its conceptual framework, based on six distinct domains, provides a comprehensive overview of the patient experience. The standardized validation protocols ensure its reliability and validity across different patient populations and disease etiologies. For researchers, scientists, and drug development professionals, the **CLDQ** and its derivatives serve as invaluable tools for evaluating the impact of new therapies and interventions on patient-reported outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Validation of the chronic liver disease questionnaire in Serbian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical validation of the chronic liver disease questionnaire for the Chinese population in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a Primary Biliary Cholangitis-Specific Version of Chronic Liver Disease Questionnaire: CLDQ-PBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Primary Biliary Cholangitis-Specific Version of Chronic Liver Disease Questionnaire: CLDQ-PBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Conceptual Framework of the Chronic Liver Disease Questionnaire: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1396496#conceptual-framework-of-the-chronic-liver-disease-questionnaire]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)